Egfr-IN-21

EGFR C797S NSCLC Osimertinib resistance

Overcome C797S-mediated resistance where Osimertinib fails. EGFR-IN-21 (CAS 2648206-31-7) is a reversible, non-covalent 4th-generation EGFR TKI. • Biochemical IC50: 0.38 nM (wild-type EGFR); Cellular IC50 (triple mutant): 135.11 nM • Selective profile: No confounding ALK activity (vs. Brigatinib) • Validated oral PK: T1/2=3.13h, Cmax=2077 ng/mL Ideal for NSCLC resistance modeling, phosphoproteomics, and CRISPR screens. Available for immediate preclinical studies.

Molecular Formula C36H44BrN10O2P
Molecular Weight 759.7 g/mol
Cat. No. B12421173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-21
Molecular FormulaC36H44BrN10O2P
Molecular Weight759.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3C4=CN(N=C4)C)NC5=NC=C(C(=N5)NC6=C(C7=CC=CC=C7N=C6)P(=O)(C)C)Br)OC
InChIInChI=1S/C36H44BrN10O2P/c1-44-14-16-46(17-15-44)25-10-12-47(13-11-25)32-19-33(49-3)30(18-27(32)24-20-40-45(2)23-24)42-36-39-21-28(37)35(43-36)41-31-22-38-29-9-7-6-8-26(29)34(31)50(4,5)48/h6-9,18-23,25H,10-17H2,1-5H3,(H2,39,41,42,43)
InChIKeyLSEIPGIXLLFPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr-IN-21 Baseline Overview: Fourth-Generation C797S Inhibitor


Egfr-IN-21 (also referred to as EGFR-IN-21, CAS 2648206-31-7) is a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to overcome resistance conferred by the tertiary C797S mutation [1]. Characterized as a polyaryl pyrimidine derivative with a molecular weight of 759.68 g/mol , it exhibits a baseline biochemical inhibitory concentration (IC50) of 0.38 nM against wild-type EGFR in kinase assays . Unlike earlier generations of EGFR TKIs that are limited by mutation spectrum and covalent binding site liabilities, Egfr-IN-21 is a reversible inhibitor that retains activity in models harboring the EGFR-Del19/T790M/C797S triple mutant genotype , positioning it as a specialized chemical probe for advanced non-small cell lung cancer (NSCLC) and resistance mechanism studies.

C797S-mutant EGFR kinase inhibition studies
Reversible inhibitor for resistance mechanism research
Triple-mutant (Del19/T790M/C797S) model tool compound

Why Generic Substitution Fails: C797S Resistance vs. Standard TKIs


Generic substitution with clinically established EGFR TKIs such as Osimertinib or Brigatinib fails in research contexts requiring inhibition of the EGFR-Del19/T790M/C797S triple mutant genotype. Osimertinib, a third-generation covalent inhibitor, loses all clinically meaningful activity due to the C797S mutation, which ablates the covalent binding site at Cys797 [1]. Conversely, while the ALK/EGFR inhibitor Brigatinib retains some triple mutant activity (IC50 ~15-30 nM in biochemical assays), its dual-targeting profile introduces confounding polypharmacology that complicates mechanism-of-action studies [2]. Egfr-IN-21 is designed specifically to address this gap, offering quantifiable activity against C797S-containing models while demonstrating a distinct pharmacokinetic profile and selectivity window that differentiates it from both the clinically inactive Osimertinib and the polypharmacological Brigatinib . The data below support a non-interchangeable procurement decision based on experimental objectives requiring specific C797S inhibition without confounding ALK or off-target activity.

Egfr-IN-21
Active in C797S-containing models; reversible binding
Osimertinib
Inactive against C797S mutant due to lost covalent binding site
Egfr-IN-21
Selective EGFR inhibition for mechanistic studies
Brigatinib
Dual ALK/EGFR activity introduces polypharmacology confounding

Egfr-IN-21 Quantitative Differentiation: Cellular Potency and PK Comparisons


Cellular Potency vs. Osimertinib in EGFR Triple Mutant NSCLC

In the clinically relevant PC9 EGFR-Del19/T790M/C797S non-small cell lung cancer cell line, Egfr-IN-21 demonstrates a cellular IC50 of 135.11 nM . In stark contrast, the third-generation covalent inhibitor Osimertinib exhibits no quantifiable activity in this triple mutant model due to the C797S mutation ablating its covalent binding site [1]. This represents a qualitative functional differentiation rather than a mere quantitative difference, as Osimertinib is rendered completely inactive while Egfr-IN-21 retains nanomolar potency.

Cellular potency vs Osimertinib
Head-to-head
Egfr-IN-21: 135.11 nM
Osimertinib: No activity
Supports C797S model tool selection; Osimertinib inactive
PC9 EGFR-Del19/T790M/C797S cells
EGFR C797S NSCLC Osimertinib resistance

Cellular Potency vs. EGFR-IN-23 in BaF3 Triple Mutant Model

In a direct comparison of cellular activity in BaF3 cells engineered to express EGFR-Del19/T790M/C797S, Egfr-IN-21 demonstrates significantly greater potency (IC50 = 135.11 nM in PC9 model) relative to the structurally related analog EGFR-IN-23, which exhibits an IC50 of 8.05 nM . Note: The difference is due to different cell line models; however, the comparison highlights that Egfr-IN-21 is a distinct chemical entity with a unique potency profile.

Cellular potency vs EGFR-IN-23
Data to verify
IC50 135.11 nM (PC9 model)
Potency context is model-dependent; cross-study comparison requires validation
Different cell lines (PC9 vs BaF3); EGFR-IN-23 IC50 8.05 nM in BaF3
EGFR TKI BaF3 C797S

Oral Pharmacokinetics in CD-1 Mice

Egfr-IN-21 exhibits favorable oral pharmacokinetics in female CD-1 mice following a 5 mg/kg oral dose: a terminal half-life (T1/2) of 3.13 hours, a maximum plasma concentration (Cmax) of 2077 ng/mL, and a total drug exposure (AUC) of 7542 h·ng/mL . This contrasts with the intravenous (IV) administration at 1 mg/kg, which yields a T1/2 of 3.33 hours and a volume of distribution at steady state (Vss) of 0.374 L/kg . These parameters support oral dosing in preclinical efficacy studies.

Oral PK in CD-1 mice
Reported
AUC 7542 h·ng/mL, Cmax 2077 ng/mL, T1/2 3.13 h
Supports oral exposure-model interpretation
5 mg/kg oral dose; IV parameters available for comparison
Pharmacokinetics Oral bioavailability In vivo

Selectivity Profile vs. Brigatinib in EGFR Triple Mutant Cells

Brigatinib, an ALK/EGFR inhibitor, has reported IC50 values of approximately 15-30 nM against EGFR-Del19/T790M/C797S in biochemical assays [1]. While this appears more potent than Egfr-IN-21's cellular IC50 of 135.11 nM, Brigatinib's polypharmacology (potent ALK inhibition) introduces confounding variables in EGFR-specific mechanistic studies. In contrast, Egfr-IN-21 is designed as a reversible EGFR inhibitor without significant ALK activity, providing a cleaner tool for isolating EGFR-driven effects .

Selectivity vs Brigatinib
Class-level
Selective EGFR inhibitor
Brigatinib: dual ALK/EGFR
EGFR-selective context limits off-target pathway interference
Brigatinib reported IC50 ~15-30 nM against triple mutant
EGFR C797S Brigatinib Selectivity

Egfr-IN-21 Preclinical and Translational Applications


Osimertinib-Resistant C797S NSCLC Models

Egfr-IN-21 is the preferred tool compound for cell-based and in vivo models of NSCLC driven by EGFR-Del19/T790M/C797S triple mutations, where Osimertinib is inactive [1]. Its cellular potency (IC50 = 135.11 nM) and oral PK profile enable robust preclinical efficacy and resistance mechanism studies .

EGFR Pathway Deconvolution in C797S-Driven Resistance

In contrast to multi-targeted inhibitors like Brigatinib, Egfr-IN-21's selective EGFR inhibition profile reduces off-target confounding, making it suitable for RNA-seq, phosphoproteomics, and CRISPR-based synthetic lethality screens aimed at isolating EGFR-specific signaling outputs [1].

PK/PD Modeling and Dose Optimization

The established oral PK parameters (T1/2 = 3.13 h, Cmax = 2077 ng/mL, AUC = 7542 h·ng/mL) provide a solid foundation for PK/PD modeling and formulation development in preclinical species, supporting translational research and early drug development programs .

Application
Selection Property
Validation Focus
C797S-driven NSCLC resistance models
C797S mutant engagement
Triple-mutant cellular assay response; oral exposure assessment
EGFR pathway deconvolution in C797S contexts
Selective EGFR inhibition without ALK confounding
Pathway-specific readouts (phosphoproteomics, RNA-seq)
Preclinical PK/PD and exposure-response modeling
Oral pharmacokinetic profile
Dose-exposure relationship in rodent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


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